3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Description
The compound 3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a 1,2,4-triazole derivative with distinct substituents at positions 3, 4, and 5 of the triazole core:
- Position 4: A phenyl group, enhancing aromatic stacking interactions.
- Position 5: A [[3-(trifluoromethyl)phenoxy]methyl] group, introducing electron-withdrawing trifluoromethyl (CF₃) and ether functionalities, which improve metabolic stability and membrane permeability .
This compound is synthesized via S-alkylation reactions, as described in similar procedures (e.g., using halides, sodium hydroxide, and catalysts like InCl₃) . The trifluoromethylphenoxy moiety is structurally unique compared to other triazole derivatives, offering distinct electronic and steric properties.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3OS/c1-17-10-12-18(13-11-17)16-32-23-29-28-22(30(23)20-7-3-2-4-8-20)15-31-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGOVVIVSBESQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antibacterial agent, anti-inflammatory properties, and other pharmacological effects based on recent research findings.
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of compounds that have garnered attention due to their broad spectrum of biological activities. They are often investigated for their antibacterial, antifungal, anti-inflammatory, and antitumor properties. The unique structure of triazoles allows for various modifications that can enhance their biological efficacy.
Chemical Structure and Properties
The chemical formula for the compound is . The presence of the triazole ring , along with the methylsulfanyl and trifluoromethyl substituents, contributes to its unique biological profile.
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study demonstrated that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound has been evaluated against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics like ciprofloxacin and levofloxacin. Notably, compounds with specific substitutions at the triazole ring exhibited enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | Ciprofloxacin | 0.5 |
| Escherichia coli | 0.5 | Levofloxacin | 1 |
| Pseudomonas aeruginosa | 0.5 | Ciprofloxacin | 0.25 |
Anti-inflammatory Properties
The anti-inflammatory potential of this triazole derivative has also been assessed. Studies have shown that compounds within this class can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, they can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 . This suggests that the compound may have therapeutic applications in inflammatory diseases.
Antifungal and Antiparasitic Activities
In addition to antibacterial and anti-inflammatory effects, some studies have reported antifungal and antiparasitic activities for triazole derivatives. The compound's ability to inhibit fungal pathogens makes it a candidate for further exploration in treating fungal infections .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various triazole derivatives including the compound and evaluated their biological activities against a panel of pathogens. The results indicated that structural modifications significantly influenced their efficacy .
- Toxicity Assessment : Toxicity tests conducted on human PBMC cultures revealed low toxicity levels at concentrations up to 100 µg/mL, indicating a favorable safety profile for potential therapeutic use .
- Mechanism of Action : Preliminary investigations into the mechanism suggest that the antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their significant antimicrobial properties. The specific compound under review has demonstrated efficacy against various bacterial strains and fungi.
- Antibacterial Activity : Research indicates that this compound exhibits notable inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that triazole compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death .
- Antifungal Activity : The compound has also been effective against common fungal pathogens. Triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This disruption leads to compromised cell membrane integrity and ultimately fungal cell death .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been explored extensively. The compound has shown promise in reducing inflammation markers in various models.
- Mechanism of Action : Triazoles can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory prostaglandins. This action can lead to reduced pain and swelling associated with inflammatory conditions .
- Case Studies : In comparative studies with established anti-inflammatory drugs such as ibuprofen, compounds similar to the one discussed have exhibited comparable or superior efficacy with lower toxicity profiles, indicating their potential for therapeutic use .
Agricultural Applications
Beyond medicinal uses, triazole derivatives have also been explored for agricultural applications as fungicides.
- Fungicidal Properties : The ability of triazoles to inhibit fungal growth makes them suitable candidates for protecting crops from fungal diseases. They are often used in agricultural settings to enhance crop yield and protect food supply chains from spoilage due to fungal pathogens .
Synthesis and Characterization
The synthesis of 3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole involves several chemical reactions that yield high-purity products suitable for further research.
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | 4-Methylphenyl methyl sulfide + Phenyl isocyanate | 85% |
| Step 2 | Trifluoromethyl phenol + Intermediate from Step 1 | 90% |
Future Prospects
The ongoing research into the applications of triazole derivatives like this compound suggests a promising future in both medicinal and agricultural fields. Continued exploration into their mechanisms of action and the development of new derivatives could lead to more effective treatments for infections and inflammatory diseases while also providing solutions for crop protection.
Chemical Reactions Analysis
Oxidation Reactions of the Thioether Group
The methylsulfanyl (-SCH2-) group at position 3 undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. For example:
-
Reaction with hydrogen peroxide (H2O2) in acetic acid yields the sulfoxide derivative.
-
Stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) convert the thioether to a sulfone .
Table 1: Oxidation Products and Conditions
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| H2O2 | Sulfoxide | Acetic acid, 25°C | |
| mCPBA | Sulfone | Dichloromethane, 0°C |
Nucleophilic Substitution at the Phenoxymethyl Group
The 3-(trifluoromethyl)phenoxymethyl substituent at position 5 is susceptible to nucleophilic attack. For instance:
-
Hydrolysis under acidic conditions cleaves the ether bond, yielding a hydroxylmethyl intermediate.
-
Reaction with amines (e.g., morpholine) at 90–120°C replaces the phenoxy group with amine moieties .
Example Reaction:
Conditions: Reflux in ethanol for 2 hours .
Mannich and Schiff Base Formation
The triazole core facilitates Mannich reactions with formaldehyde and secondary amines, forming derivatives with enhanced solubility. Schiff base formation occurs via condensation with aldehydes (e.g., 4-methoxybenzaldehyde) .
Key Observations:
-
Mannich bases exhibit improved antimicrobial activity due to increased lipophilicity .
-
Schiff bases are stabilized by conjugation with the triazole ring’s π-system .
Ring Functionalization via Thiol Exchange
The sulfur atom in the methylsulfanyl group participates in thiol-disulfide exchange reactions. For example:
-
Reaction with thiourea replaces the methylsulfanyl group with a mercapto (-SH) group .
-
Subsequent alkylation with iodoacetamide introduces acetamide-thioether side chains .
Reaction Pathway:
Stability Under Thermal and pH Conditions
-
Thermal Stability: Decomposes above 250°C, releasing sulfur dioxide (SO2) and trifluoromethylbenzene fragments .
-
pH Sensitivity: Stable in neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) media, cleaving the phenoxymethyl and sulfanyl groups .
Comparative Reactivity Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs vary in substituent type, position, and biological activity. Key comparisons include:
Electronic and Physicochemical Properties
- Trifluoromethylphenoxy Group: The CF₃ group in the target compound increases lipophilicity (logP) compared to methoxy or chlorophenyl analogs, enhancing membrane permeability . Its electron-withdrawing nature may stabilize the triazole ring, affecting binding to enzymatic targets (e.g., cytochrome P450 in antifungal activity) .
- Sulfanyl vs. Sulfonyl/Carbonyl : The (4-methylphenyl)methylsulfanyl group at position 3 allows for thiol-mediated interactions (e.g., hydrogen bonding or covalent modifications), contrasting with sulfonyl or carbonyl linkages in other triazoles that prioritize specificity over reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
